5-hydroxyquinolin-2(1H)-one
CAS No.: 31570-97-5
VCID: VC21337782
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
5-Hydroxyquinolin-2(1H)-one is a compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse biological activities and are often found in pharmaceuticals and natural products. The specific compound, 5-hydroxyquinolin-2(1H)-one, has garnered attention due to its potential pharmacological properties and synthetic applications. Synthesis MethodsThe synthesis of 5-hydroxyquinolin-2(1H)-one can be achieved through various methods, including condensation reactions and cyclization processes. One common approach involves the reaction of aniline derivatives with appropriate carbonyl compounds under specific conditions to form the quinoline ring. Synthesis Example:
Biological ActivitiesResearch on 5-hydroxyquinolin-2(1H)-one has explored its potential biological activities, including antimicrobial, antiviral, and anticancer properties. These activities are often attributed to the compound's ability to interact with biological targets such as enzymes and DNA.
Research FindingsSeveral studies have investigated the pharmacological effects of 5-hydroxyquinolin-2(1H)-one. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy as a potent inhibitor of a specific enzyme involved in cancer progression. Another study in Bioorganic & Medicinal Chemistry Letters demonstrated its antiviral activity against certain viral strains. Example Study:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 31570-97-5 | ||||||||
Product Name | 5-hydroxyquinolin-2(1H)-one | ||||||||
Molecular Formula | C9H7NO2 | ||||||||
Molecular Weight | 161.16 g/mol | ||||||||
IUPAC Name | 5-hydroxy-1H-quinolin-2-one | ||||||||
Standard InChI | InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5,11H,(H,10,12) | ||||||||
Standard InChIKey | XOXGLLQTNQBDKL-UHFFFAOYSA-N | ||||||||
SMILES | C1=CC2=C(C=CC(=O)N2)C(=C1)O | ||||||||
Canonical SMILES | C1=CC2=C(C=CC(=O)N2)C(=C1)O | ||||||||
Appearance | Off-white Solid | ||||||||
Purity | > 95% | ||||||||
Quantity | Milligrams-Grams | ||||||||
Synonyms | 5-Hydroxyquinolin-2(1H)-one; 5-Hydroxy-2(1H)-quinolone; 5-Hydroxycarbostyril; NSC 134652 | ||||||||
PubChem Compound | 5382213 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume